molecular formula C27H34N2O6 B185957 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate CAS No. 196109-16-7

4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate

Cat. No.: B185957
CAS No.: 196109-16-7
M. Wt: 482.6 g/mol
InChI Key: JMMWOHABPRLJFX-UHFFFAOYSA-N
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Description

4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate is a synthetic carbamate derivative characterized by a symmetrical bis-carbamate structure. The compound features two ethenoxybutyl groups linked via a central phenyl-methyl-phenyl scaffold, with carbamate functional groups facilitating its biological activity. These analogs suggest that the compound is likely used in agrochemical research, particularly in insecticide development, given the prevalence of carbamates in this field .

Properties

IUPAC Name

4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-3-32-17-5-7-19-34-26(30)28-24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)29-27(31)35-20-8-6-18-33-4-2/h3-4,9-16H,1-2,5-8,17-21H2,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMWOHABPRLJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402318
Record name 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196109-16-7
Record name 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate , identified by its CAS number 870487-09-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a carbamate functional group and multiple aromatic rings, which may contribute to its biological activity. The molecular formula is C23H37N5O6C_{23}H_{37}N_{5}O_{6}, with a molecular weight of approximately 479.57 g/mol. Its structure can be represented as follows:

Structure  insert chemical structure diagram here \text{Structure }\text{ insert chemical structure diagram here }

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. Notably, it has been studied for its potential role as an acetylcholinesterase inhibitor and β-secretase inhibitor , which are crucial in the context of Alzheimer's disease pathology.

Key Mechanisms:

  • Inhibition of Acetylcholinesterase : This action can enhance cholinergic neurotransmission, potentially improving cognitive functions.
  • Inhibition of β-Secretase : By preventing the cleavage of amyloid precursor protein (APP), it may reduce the formation of amyloid-beta plaques associated with Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that the compound can protect astrocyte cells from apoptosis induced by amyloid-beta peptide Aβ142Aβ_{1-42}. At a concentration of 100 µM, it showed 100% cell viability, indicating no cytotoxic effects. When astrocytes were treated with Aβ142Aβ_{1-42}, cell viability dropped significantly; however, co-treatment with the compound improved viability to approximately 62.98% .

In Vivo Studies

In vivo studies using scopolamine-induced models revealed that while the compound exhibited some protective effects against oxidative stress, it did not significantly outperform established treatments like galantamine. Specifically, no substantial differences were noted in malondialdehyde (MDA) levels between treatment groups, suggesting limitations in its antioxidant capacity .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds within the same chemical class. For instance, derivatives that function as selective inhibitors for matrix metalloproteinases (MMPs) have shown promise in treating brain metastasis by modulating extracellular matrix remodeling . These findings highlight the potential for structural modifications to enhance biological efficacy.

Research Findings Summary

Study TypeFindingsReference
In VitroImproved astrocyte cell viability against Aβ142Aβ_{1-42} toxicity at 100 µM concentration.
In VivoModerate protective effects against oxidative stress; no significant difference from galantamine.
MechanisticPotential inhibition of acetylcholinesterase and β-secretase activities observed.
Comparative StudySimilar compounds show effectiveness in inhibiting MMPs related to brain metastasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the carbamate class, which shares a common mechanism of acetylcholinesterase inhibition or modulation of ion channels (e.g., Ryanodine receptors). Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Structural Features Mode of Action Applications
4-ethenoxybutyl N-[4-[[4-(...]phenyl]carbamate Likely C₃₀H₃₈N₂O₆ Not explicitly listed Symmetrical bis-carbamate with phenyl-methyl linker Presumed Ryanodine receptor modulation (inferred from M.28 class) Agrochemical research (insecticides)
Chlorantraniliprole (M.28 class) C₁₈H₁₄BrCl₂N₅O₃ 500008-45-7 Anthranilic diamide with halogen substituents Ryanodine receptor modulator Lepidopteran pest control
Fenoxycarb (ethyl carbamate analog) C₁₇H₁₉NO₄ 72490-01-8 Phenoxyphenoxyethyl carbamate Juvenile hormone mimic Insect growth regulator
Bis[4-(vinyloxy)butyl] hexanediylbiscarbamate C₂₀H₃₆N₂O₆ 146421-65-0 Linear hexane spacer with ethenoxybutyl groups Unspecified (likely insecticidal) Experimental agrochemicals

Key Findings

Structural Divergence: The target compound’s phenyl-methyl-phenyl core differentiates it from analogs like chlorantraniliprole (anthranilic diamide backbone) and fenoxycarb (phenoxyphenoxyethyl chain). This aromaticity may enhance stability and receptor binding specificity .

Functional Efficacy: Chlorantraniliprole’s halogenated structure confers high potency against lepidopteran pests (EC₅₀ < 1 ppm), whereas the target compound’s efficacy remains unquantified in available literature. Fenoxycarb’s juvenile hormone mimicry disrupts insect metamorphosis, a distinct mechanism compared to the presumed ion channel modulation of the target compound .

Stability and Solubility: The ethenoxybutyl groups in the target compound may improve lipid solubility compared to fenoxycarb’s ethyl chain, enhancing penetration through insect cuticles. However, this could also increase environmental persistence risks .

Synthesis Complexity :

  • The symmetrical bis-carbamate design requires multi-step synthesis, similar to chlorantraniliprole’s production. However, the absence of halogenation steps (unlike chlorantraniliprole) may reduce manufacturing costs .

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